molecular formula C8H8N4 B11918506 1,5-Naphthyridine-2,6-diamine CAS No. 42309-17-1

1,5-Naphthyridine-2,6-diamine

Cat. No.: B11918506
CAS No.: 42309-17-1
M. Wt: 160.18 g/mol
InChI Key: VNOOFDSHPZWKQR-UHFFFAOYSA-N
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Description

1,5-Naphthyridine-2,6-diamine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a bicyclic structure consisting of two fused pyridine rings with amino groups at the 2 and 6 positions. The unique arrangement of nitrogen atoms in the ring system imparts distinct chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Naphthyridine-2,6-diamine can be synthesized through various synthetic routes. One common method involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine ring . Another approach involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with β-ketoesters to yield the desired naphthyridine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,5-naphthyridine-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit DNA gyrase, leading to disruption of DNA replication in microbial cells .

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: Another isomer with nitrogen atoms at the 1 and 8 positions.

    Quinoline: A related heterocyclic compound with a single nitrogen atom in the ring.

    Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.

Uniqueness

1,5-Naphthyridine-2,6-diamine is unique due to its specific arrangement of nitrogen atoms and amino groups, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine isomers and related compounds .

Properties

CAS No.

42309-17-1

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

1,5-naphthyridine-2,6-diamine

InChI

InChI=1S/C8H8N4/c9-7-3-1-5-6(12-7)2-4-8(10)11-5/h1-4H,(H2,10,11)(H2,9,12)

InChI Key

VNOOFDSHPZWKQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=C(C=C2)N)N

Origin of Product

United States

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